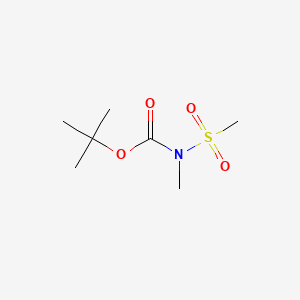

tert-butyl N-methyl-N-methylsulfonylcarbamate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

tert-butyl N-methyl-N-methylsulfonylcarbamate is a chemical compound known for its versatile applications in various fields, including pharmaceuticals, agrochemicals, and organic synthesis. It is a white crystalline solid that is soluble in water and organic solvents.

Mechanism of Action

Target of Action

Tert-Butyl (methanesulfonyl)methylcarbamate, also known as tert-butyl N-methyl-N-methylsulfonylcarbamate, is a complex compound with potential applications in various chemical reactions . .

Mode of Action

It’s known that carbamate compounds generally work by interacting with their targets, causing changes in their function or structure .

Biochemical Pathways

The tert-butyl group is known to have unique reactivity patterns and is used in various chemical transformations .

Result of Action

It’s known that carbamate compounds can have various effects depending on their specific structure and the targets they interact with .

Preparation Methods

The synthesis of tert-butyl N-methyl-N-methylsulfonylcarbamate typically involves the reaction of tert-butyl carbamate with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under mild conditions, usually at room temperature, to yield the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

tert-butyl N-methyl-N-methylsulfonylcarbamate undergoes various chemical reactions, including:

Oxidation: It can be oxidized using strong oxidizing agents.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: It can undergo nucleophilic substitution reactions, where the methanesulfonyl group is replaced by other nucleophiles.

Common reagents and conditions used in these reactions include palladium-catalyzed cross-coupling reactions, cesium carbonate as a base, and solvents like 1,4-dioxane . Major products formed from these reactions include N-Boc-protected anilines and tetrasubstituted pyrroles .

Scientific Research Applications

tert-butyl N-methyl-N-methylsulfonylcarbamate has a wide range of scientific research applications:

Chemistry: It is used as a protecting group in organic synthesis, particularly for amines.

Biology: It is employed in the synthesis of biologically active molecules and peptides.

Medicine: It is used in the development of pharmaceuticals and agrochemicals.

Industry: It serves as an intermediate in the production of various chemicals and materials.

Comparison with Similar Compounds

tert-butyl N-methyl-N-methylsulfonylcarbamate can be compared with other similar compounds such as:

tert-Butyl carbamate: Used as a protecting group for amines and in the synthesis of N-Boc-protected anilines.

tert-Butyl-N-methylcarbamate: Another protecting group for amines with similar applications.

Methyl carbamate: Used in the synthesis of various organic compounds.

The uniqueness of this compound lies in its specific structure, which provides stability and ease of removal under mild conditions, making it highly valuable in organic synthesis .

Biological Activity

tert-butyl N-methyl-N-methylsulfonylcarbamate is a chemical compound that has garnered attention in various fields due to its biological activity. This article delves into the compound's biological properties, metabolism, and potential applications, supported by relevant data and case studies.

- Chemical Formula : C6H13NO2S

- Molecular Weight : 161.24 g/mol

- Structure : The compound features a tert-butyl group, which is known for its steric hindrance and unique reactivity in chemical reactions.

Biological Activity

The biological activity of this compound can be characterized by its effects on various biological systems, particularly its interaction with enzymes and potential therapeutic applications.

Enzyme Interaction

Studies have shown that compounds containing the N-methyl-N-methylsulfonylcarbamate moiety can interact with specific enzymes, leading to significant biological effects. For instance, the metabolism of related compounds suggests that the tert-butyl group may influence enzyme activity through steric effects, altering the metabolic pathways in organisms .

Toxicological Profile

Toxicological assessments have indicated that exposure to similar carbamate compounds can lead to varying degrees of toxicity depending on the route of exposure (oral, inhalation, dermal). The effects observed include:

- Neurological impacts such as CNS depression.

- Hepatic alterations characterized by enzyme induction and cellular hypertrophy .

- Carcinogenic potential remains inconclusive but warrants further investigation due to observed tumorigenic effects in animal models .

Case Studies

-

Acute Myeloid Leukemia (AML) Research

A study exploring drug efficacy in AML highlighted that certain carbamate derivatives could induce differentiation in leukemia cell lines. These compounds were shown to upregulate surface markers indicative of differentiation, suggesting a potential therapeutic role for this compound or its analogs in cancer treatment . -

Insect Metabolism Studies

Research investigating the metabolism of related compounds in insects revealed that both the tert-butyl and N-methyl groups undergo hydroxylation, leading to various phenolic metabolites. This metabolic pathway illustrates the compound's potential ecological impact and its interactions within biological systems .

Data Tables

Properties

IUPAC Name |

tert-butyl N-methyl-N-methylsulfonylcarbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO4S/c1-7(2,3)12-6(9)8(4)13(5,10)11/h1-5H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBCCMPHACGIDKA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N(C)S(=O)(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NO4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80726832 |

Source

|

| Record name | tert-Butyl (methanesulfonyl)methylcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80726832 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

894351-83-8 |

Source

|

| Record name | tert-Butyl (methanesulfonyl)methylcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80726832 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.